molecular formula C17H16N2O4S2 B2810758 N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2034401-66-4

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2810758
CAS No.: 2034401-66-4
M. Wt: 376.45
InChI Key: CTHBCQKSCANEEA-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a complex organic compound that features a combination of furan and thiophene rings. These heterocyclic structures are known for their stability and unique electronic properties, making the compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their functionalization to introduce the necessary substituents. The final step often involves the formation of the oxalamide linkage under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide linkage or the heterocyclic rings, potentially leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to thiophene sulfoxides, while reduction of the oxalamide linkage can yield primary amines.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The furan and thiophene rings can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide: Lacks the additional thiophene ring, which may affect its electronic properties and reactivity.

    N1-(thiophen-2-ylmethyl)-N2-(2-hydroxy-2-(furan-2-yl)ethyl)oxalamide: The positions of the furan and thiophene rings are swapped, potentially altering its binding interactions and reactivity.

Uniqueness

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the presence of both furan and thiophene rings in its structure, which can lead to distinct electronic properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c20-15(18-9-13-3-1-6-23-13)16(21)19-11-17(22,12-5-8-24-10-12)14-4-2-7-25-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHBCQKSCANEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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